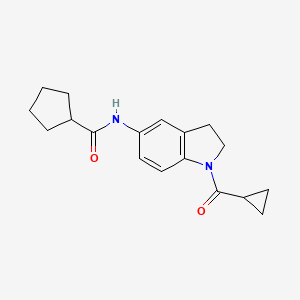
Tris(2,2-difluoroethyl)phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2-difluoroethyl)phosphate is part of a broader class of organophosphorus compounds, often used for their flame-retardant properties among other applications. These compounds are of significant interest due to their widespread use and potential environmental and health impacts.
Synthesis Analysis
The synthesis of organophosphorus compounds like Tris(2,2-difluoroethyl)phosphate typically involves reactions of phosphorus-containing nucleophiles with polyfluorinated organic compounds. These reactions can lead to the formation of various phosphorus-containing products, both with and without a phosphorus atom, showcasing the versatility and reactivity of phosphorus nucleophiles in organic synthesis (Furin, 1993).
Molecular Structure Analysis
The molecular structure of organophosphorus compounds can be complex, with various isomers and structures depending on the synthesis methods and specific reactants used. Studies on similar compounds, like tris(chloropropyl) phosphate, reveal the presence of multiple isomers and structures, highlighting the structural diversity within this class of compounds (Truong et al., 2017).
Chemical Reactions and Properties
Organophosphorus compounds engage in a wide range of chemical reactions, with properties influenced by their phosphorus content. Their reactivity with other organic compounds, including polyfluoro-compounds, can lead to the formation of phosphoranes and other complex structures, indicating a rich chemistry that is crucial for their applications in flame retardancy and beyond (Furin, 1993).
Physical Properties Analysis
The physical properties of Tris(2,2-difluoroethyl)phosphate, such as melting point, boiling point, and solubility, would be determined by its molecular structure. While specific data for Tris(2,2-difluoroethyl)phosphate is not directly available, related organophosphorus compounds exhibit a range of physical properties that make them suitable for various applications, including as flame retardants and lubricants.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and flame retardancy, are key to understanding the applications and environmental impact of Tris(2,2-difluoroethyl)phosphate. Organophosphorus compounds are known for their flame-retardant properties, but they also raise concerns regarding toxicity and environmental persistence. Research on similar compounds suggests a need for careful consideration of the health and environmental impacts of these chemicals (Chupeau et al., 2020).
Wissenschaftliche Forschungsanwendungen
Flame Retardant Properties
Tris(2,3-dibromopropyl) phosphate, closely related to Tris(2,2-difluoroethyl)phosphate, has been extensively used as a flame-retardant additive for textiles. Its ability to induce mutations in bacterial strains like Salmonella typhimurium highlights its potential genetic impacts, which is a crucial aspect in understanding its broader applications and safety concerns (Prival et al., 1977).
Biotransformation and Environmental Impact
Research on various phosphate flame retardants (PFRs), including compounds structurally similar to Tris(2,2-difluoroethyl)phosphate, has shown their presence in indoor environments at high levels. The study of their biotransformation, particularly through human liver fractions, is vital for understanding their bioavailability and toxicity (Van den Eede et al., 2013).
Microbial Degradation
The degradation of chlorinated flame retardants, similar in structure to Tris(2,2-difluoroethyl)phosphate, by bacterial strains indicates potential avenues for bioremediation of environments contaminated with such compounds. This approach is critical for managing environmental pollution and understanding microbial interactions with these substances (Takahashi et al., 2010).
Chemical Reactivity and Applications
The use of Tris(trifluoroethyl)phosphate for the alkylation of aromatic amines, closely related to Tris(2,2-difluoroethyl)phosphate, showcases its reactivity and potential use in synthetic chemistry. This property can be harnessed for various industrial and research applications, such as developing new compounds or materials (Bissell, 1977).
Human Exposure and Health Implications
Studies examining the presence of organophosphate flame retardants (OPFRs), including compounds similar to Tris(2,2-difluoroethyl)phosphate, in human urine indicate widespread exposure. Such research provides insights into exposure patterns and potential health implications, emphasizing the need for further investigation into the effects of these substances (Ospina et al., 2018).
Wirkmechanismus
Target of Action
Tris(2,2-difluoroethyl) phosphate primarily targets the components of lithium-ion batteries. It is used as an electrolyte additive to improve the electrochemical performance of these batteries . The compound interacts with the lithium salts in the battery, influencing the ionic structure and polarization behavior of the positive electrode .
Mode of Action
The interaction of Tris(2,2-difluoroethyl) phosphate with its targets involves a complex process. The compound is dissolved in the electrolyte of the battery, where it influences the ion-solvation structure. This structure greatly depends on the anionic species in the salt . The differences in the ionic structure influence the electrochemical oxidation potential of the solution and the polarization behavior of the electrode .
Biochemical Pathways
The biochemical pathways affected by Tris(2,2-difluoroethyl) phosphate are primarily related to the electrochemical processes in lithium-ion batteries. The compound affects the ion-solvation structure, which in turn influences the electrochemical oxidation potential of the solution and the polarization behavior of the electrode .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Tris(2,2-difluoroethyl) phosphate, we can discuss its behavior in the context of lithium-ion batteries. The compound is added to the electrolyte of the battery, where it dissolves and interacts with the lithium salts. The resulting changes in the ionic structure influence the electrochemical properties of the battery .
Result of Action
The primary result of the action of Tris(2,2-difluoroethyl) phosphate is the improvement of the electrochemical performance of lithium-ion batteries. The compound influences the ion-solvation structure, affecting the electrochemical oxidation potential of the solution and the polarization behavior of the electrode .
Action Environment
The action of Tris(2,2-difluoroethyl) phosphate is influenced by the environment within the lithium-ion battery. The compound’s effectiveness as an electrolyte additive depends on the specific composition of the battery’s electrolyte, including the types of lithium salts present .
Eigenschaften
IUPAC Name |
tris(2,2-difluoroethyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F6O4P/c7-4(8)1-14-17(13,15-2-5(9)10)16-3-6(11)12/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKQKTMHHAZKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OP(=O)(OCC(F)F)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F6O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2-difluoroethyl)phosphate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

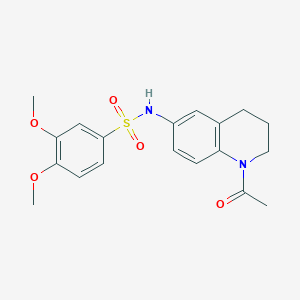


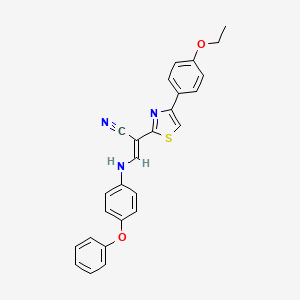
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2486342.png)
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2486343.png)
![4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2486344.png)
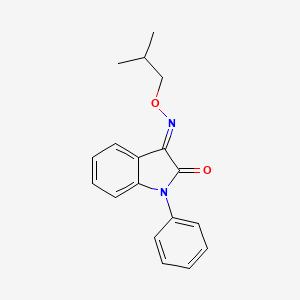
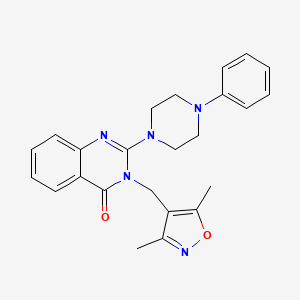


![(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride](/img/structure/B2486354.png)

